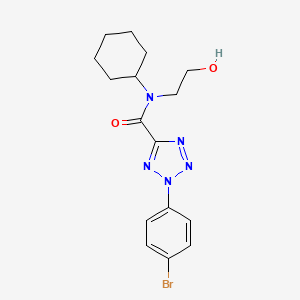
2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, followed by the addition of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Tetrazoles, for example, are known to participate in a variety of reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this could be determined using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and its reactivity with various reagents .Scientific Research Applications
Chemical Synthesis and Methodology
Compounds similar to 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide are often synthesized through one-pot reactions, showcasing the chemical flexibility and synthetic accessibility of tetrazole derivatives. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized through a one-pot reaction, demonstrating the method's simplicity and efficiency (Morabia & Naliapara, 2014). These methodologies underscore the relevance of tetrazole compounds in organic synthesis, providing a foundation for developing new materials and pharmaceuticals.
Antimicrobial and Antiprotozoal Applications
Research on imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related to the tetrazole class, has shown significant antiprotozoal activity, highlighting the potential of these compounds in developing treatments against protozoal infections (Ismail et al., 2004). Such findings suggest that compounds like 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide might also hold potential in antimicrobial and antiprotozoal research, pending further investigation.
Antitumor Potential
Tetrazole derivatives have been explored for their antitumor properties, with studies on imidazotetrazines revealing promising broad-spectrum antitumor activity (Stevens et al., 1984). This research avenue suggests that tetrazole compounds, including 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide, could be valuable in designing new antitumor agents.
Coordination Chemistry and Material Science
Tetrazole derivatives serve as ligands in coordination chemistry, forming complexes with metal ions. These complexes exhibit diverse properties, such as slow magnetic relaxation and photochromic behavior, which are useful in materials science (Cao et al., 2015). Such characteristics highlight the potential applications of 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide in developing new materials with unique optical and magnetic properties.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable. Safety data sheets (SDS) provide information on the hazards associated with a particular compound, as well as guidelines for safe handling .
properties
IUPAC Name |
2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2/c17-12-6-8-14(9-7-12)22-19-15(18-20-22)16(24)21(10-11-23)13-4-2-1-3-5-13/h6-9,13,23H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVDQZDIUGEDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

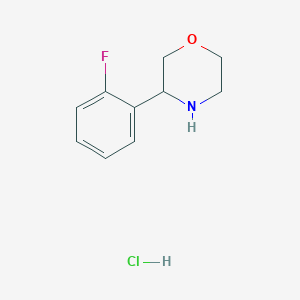
![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)
![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)
![3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B2838621.png)
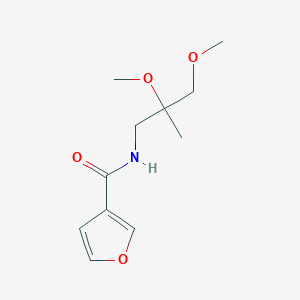
![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)
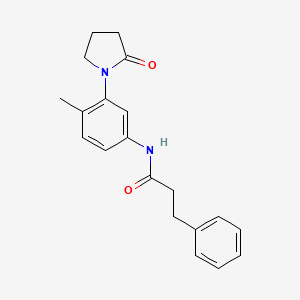
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate](/img/structure/B2838629.png)
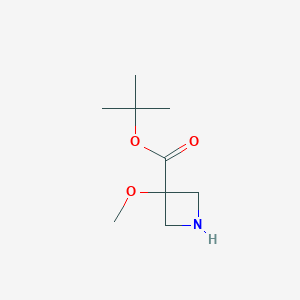
![N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2838632.png)
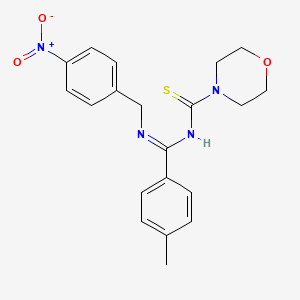
![(4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2838635.png)
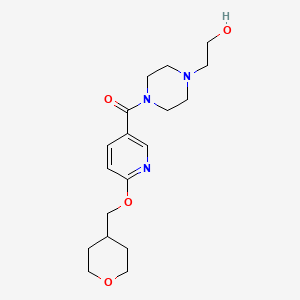
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-4-methoxybenzenecarboxamide](/img/structure/B2838637.png)